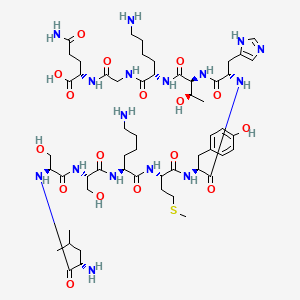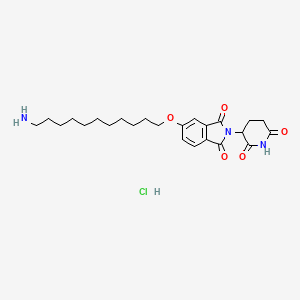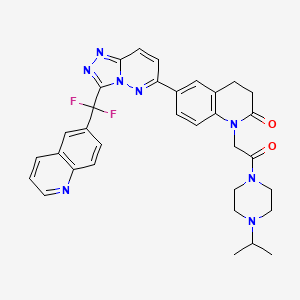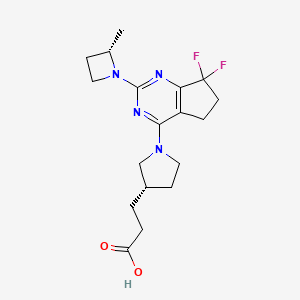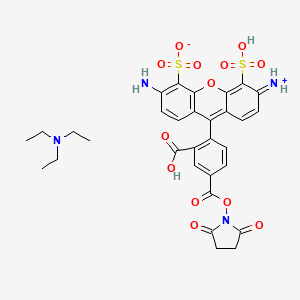
PAT1inh-B01 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAT1inh-B01 (hydrochloride) is a selective inhibitor of the SLC26A6 protein, which is a chloride/bicarbonate exchanger. This compound has shown significant potential in blocking fluid absorption in the small intestine, making it a valuable tool for research into small intestinal hyposecretory disorders .
Vorbereitungsmethoden
The synthesis of PAT1inh-B01 (hydrochloride) involves a series of chemical reactions starting from pyrazolo-pyrido-pyrimidinoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
PAT1inh-B01 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PAT1inh-B01 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of anion exchange and the role of SLC26A6 in various chemical processes.
Biology: It helps in understanding the physiological functions of the SLC26A6 protein and its role in fluid absorption in the small intestine.
Medicine: It is being researched for its potential therapeutic applications in treating small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.
Industry: It can be used in the development of new drugs targeting the SLC26A6 protein .
Wirkmechanismus
PAT1inh-B01 (hydrochloride) exerts its effects by selectively inhibiting the SLC26A6 protein, which is responsible for chloride/bicarbonate exchange in the small intestine. By blocking this exchange, the compound prevents fluid absorption, leading to increased fluid secretion. This mechanism involves the binding of PAT1inh-B01 (hydrochloride) to the active site of the SLC26A6 protein, thereby inhibiting its function .
Vergleich Mit ähnlichen Verbindungen
PAT1inh-B01 (hydrochloride) is unique in its high selectivity and potency for the SLC26A6 protein. Similar compounds include:
SLC26A3 inhibitors: These compounds inhibit a related intestinal transporter but lack the selectivity for SLC26A6.
General anion exchange inhibitors: These compounds inhibit multiple anion exchangers but do not provide the same level of specificity as PAT1inh-B01 (hydrochloride)
Eigenschaften
Molekularformel |
C22H19BrClF3N6O2 |
|---|---|
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride |
InChI |
InChI=1S/C22H18BrF3N6O2.ClH/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13;/h2-6,9,28H,7-8,10-11H2,1H3;1H |
InChI-Schlüssel |
DWUYOIJNBIEAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
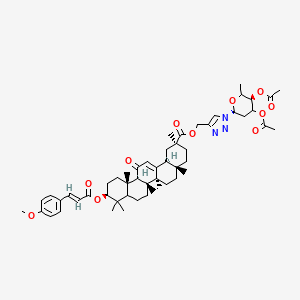
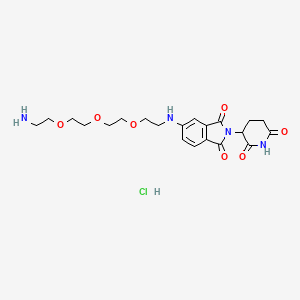
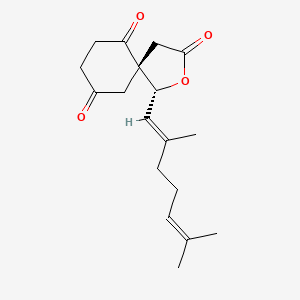
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
